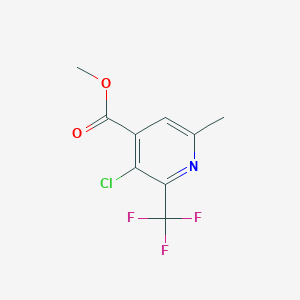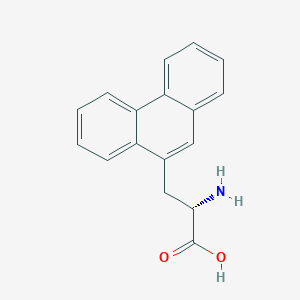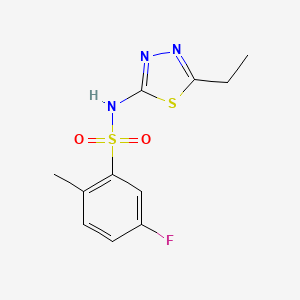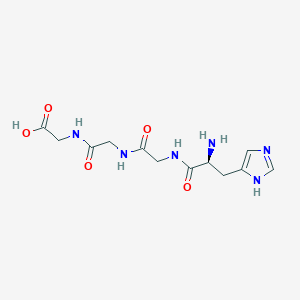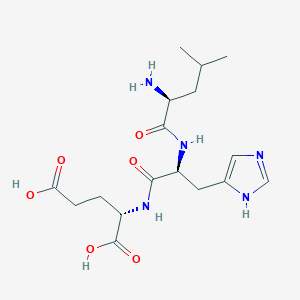
Ethylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound Acridine and its derivatives are known for their broad range of pharmaceutical properties and industrial applications
准备方法
The synthesis of 1-ethylacridine typically involves the alkylation of acridine. One common method is the reaction of acridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 1-ethylacridine can yield 9,10-dihydroacridine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted acridines.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nitric acid or halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Biology: Acridine derivatives, including 1-ethylacridine, are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: Due to its DNA-intercalating properties, 1-ethylacridine has been investigated for its potential use in cancer therapy. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Acridine derivatives are used in the production of dyes and pigments. 1-Ethylacridine, with its unique chemical properties, can be used in the synthesis of fluorescent dyes and other industrial chemicals.
作用机制
The primary mechanism by which 1-ethylacridine exerts its effects is through DNA intercalation. This involves the insertion of the acridine molecule between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and repair.
相似化合物的比较
1-Ethylacridine can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antiseptic properties.
Quinacrine: Used as an antimalarial drug and for treating giardiasis.
What sets 1-ethylacridine apart is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a unique compound with distinct properties compared to other acridine derivatives.
属性
CAS 编号 |
64828-44-0 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
InChI 键 |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


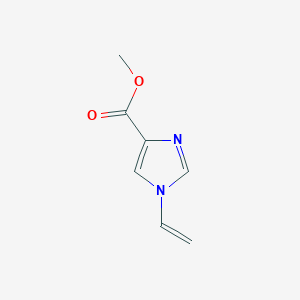



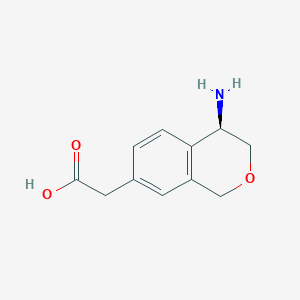
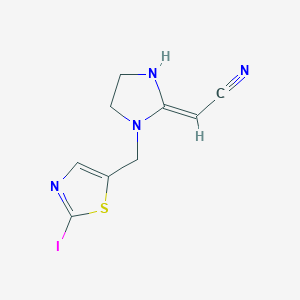
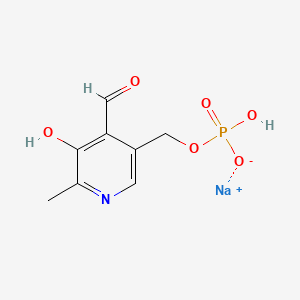
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
